3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate
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Overview
Description
3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate typically involves the reaction of 3-phenoxyphenol with 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or alkylated phenoxyphenyl derivatives.
Scientific Research Applications
3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxyphenyl group and an oxazole ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63076-23-3 |
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Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl) 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C24H19NO4/c1-16-17(2)27-23(25-16)18-11-13-19(14-12-18)24(26)29-22-10-6-9-21(15-22)28-20-7-4-3-5-8-20/h3-15H,1-2H3 |
InChI Key |
FZGPOADMIKGDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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